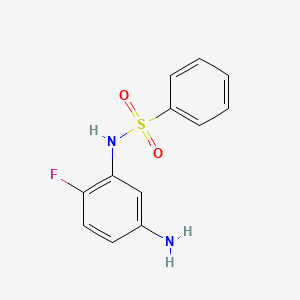

N-(5-amino-2-fluorophenyl)benzenesulfonamide

Description

N-(5-Amino-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 5-amino-2-fluorophenyl group. Its molecular formula is inferred as C₁₂H₁₁FN₂O₂S (based on structural analogs in and ). It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-7-6-9(14)8-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGNGAIBQLHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 5-amino-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N-(5-amino-2-fluorophenyl)benzenesulfonamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways and cellular responses .

Comparison with Similar Compounds

The biological and chemical properties of N-(5-amino-2-fluorophenyl)benzenesulfonamide can be contextualized by comparing it to structurally related benzenesulfonamide derivatives. Below is a detailed analysis:

Structural Modifications and Bioactivity

Key Observations :

- Fluorine Position : The 2-fluoro substitution in the target compound may enhance metabolic stability compared to the 4-fluoro analog in , though the latter shows stronger acetylcholinesterase reactivation .

- This could improve target specificity in enzyme inhibition .

Cytotoxic Activity

Sulfonamides with bulky substituents, such as 4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18), exhibit cytotoxicity against MCF-7 (IC₅₀ = 90 µg/mL) and HCT116 (IC₅₀ = 35 µg/mL) cancer cells . In contrast, the target compound lacks the indole-based scaffold, which is critical for this activity. However, its amino group could serve as a pharmacophore for future derivatization to enhance cytotoxicity.

Antibacterial and Antifungal Activity

- Thiazol-2-yl Derivatives (e.g., 5a–5e in ): These compounds show moderate antibacterial activity, likely due to the thiazole ring’s ability to disrupt bacterial cell membranes .

- Arylsulfonamides with Biphenyl Groups (e.g., Compound 3 in ): Exhibit antifungal activity against Candida spp., with IC₅₀ values <10 µg/mL .

The target compound’s lack of extended aromatic systems (e.g., biphenyl) may limit its direct antimicrobial potency but could reduce toxicity risks.

Enzyme Modulation and Docking Studies

- PPARγ Affinity: Compounds 6 and 7 (quinolin-3-yloxy derivatives) in show hydrogen bonding scores of 6.11 and 7.42, respectively, indicating strong PPARγ interactions .

- HIV Integrase Inhibition: Nitro-substituted benzenesulfonamides () achieve moderate inhibition (IC₅₀ ~50 µM), attributed to electron-withdrawing groups enhancing binding . The target compound’s amino group (electron-donating) may reduce affinity for enzymes requiring electron-deficient ligands but could improve solubility.

Physicochemical Properties

- Solubility: The amino group may improve aqueous solubility relative to methyl or chloro substituents (e.g., ) .

Biological Activity

N-(5-amino-2-fluorophenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(5-amino-2-fluorophenyl)benzenesulfonamide features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the amino and fluorine groups enhances its interaction with biological targets, making it a suitable candidate for various therapeutic applications.

The mechanism of action for N-(5-amino-2-fluorophenyl)benzenesulfonamide primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This is particularly relevant in the context of carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in tissues.

- Cellular Interaction : It can also interact with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Anticancer Properties

Research indicates that N-(5-amino-2-fluorophenyl)benzenesulfonamide exhibits notable anticancer properties:

- Inhibition of Cancer Cell Growth : Studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39). For example, certain analogs achieved effective concentrations (EC50) as low as 20.5 µM against MDA-MB-231 cells .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells. A notable study indicated a 22-fold increase in apoptotic cells when treated with specific derivatives compared to control groups .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors:

- Selectivity : N-(5-amino-2-fluorophenyl)benzenesulfonamide exhibited an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity compared to other isoforms like CA II . This selectivity is crucial for minimizing side effects during therapeutic applications.

Research Findings

Several studies have explored the biological activity of N-(5-amino-2-fluorophenyl)benzenesulfonamide:

Case Studies

- Apoptosis Induction : A study involving MDA-MB-231 cells showed that treatment with specific benzenesulfonamide derivatives resulted in a significant increase in apoptotic markers, suggesting a potential therapeutic avenue for breast cancer treatment .

- Carbonic Anhydrase Inhibition : Research on CA IX inhibitors demonstrated that compounds similar to N-(5-amino-2-fluorophenyl)benzenesulfonamide could effectively reduce tumor growth under acidic conditions, highlighting their potential use alongside conventional chemotherapy .

Q & A

Q. What are the optimal synthetic routes for N-(5-amino-2-fluorophenyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 5-amino-2-fluoroaniline with benzenesulfonyl chloride. Key steps include:

- Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., oxidation of the amino group) .

- Solvent Selection : Use polar aprotic solvents like dichloromethane or THF to enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires stoichiometric excess of benzenesulfonyl chloride (1.2–1.5 eq.) and pH control (neutral to slightly basic) .

Q. What spectroscopic techniques are most effective for validating the structure of N-(5-amino-2-fluorophenyl)benzenesulfonamide?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorine-induced deshielding at C2) and sulfonamide NH signals (δ ~10 ppm in DMSO-d₆) .

- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or C₆H₅ groups) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer :

- X-ray Diffraction : Single crystals are grown via slow evaporation (solvent: ethanol/water mix). Data collection uses a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL (via SHELX suite) refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics: R factor < 0.05, data-to-parameter ratio > 15 .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence intermolecular interactions in the crystal lattice?

- Methodological Answer : Fluorine's electronegativity enhances hydrogen bonding and π-stacking:

- Hydrogen Bonds : The 2-fluoro group participates in C–H···F interactions (distance ~2.8–3.0 Å), stabilizing the lattice .

- π-Stacking : Fluorine reduces electron density in the aromatic ring, promoting edge-to-face interactions (interplanar spacing ~3.5 Å) .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces and quantify interaction energies .

Q. What strategies resolve contradictions in crystallographic data during refinement (e.g., disordered solvent molecules)?

- Methodological Answer :

- Disorder Modeling : Apply PART instructions in SHELXL to split atoms into multiple positions. Use ISOR and SIMU restraints for thermal parameters .

- Solvent Masking : SQUEEZE (PLATON) removes diffuse electron density from unmodeled solvent .

- Validation Tools : Check with CheckCIF for ADDSYM alerts and correct symmetry oversights .

Q. How does N-(5-amino-2-fluorophenyl)benzenesulfonamide compare to analogs (e.g., chloro/methoxy derivatives) in biological activity?

- Methodological Answer :

- SAR Analysis : Fluorine’s smaller size and higher electronegativity improve membrane permeability vs. bulkier groups (e.g., methoxy). Compare IC₅₀ values in antimicrobial assays (MIC ~8 µg/mL for fluoro vs. >32 µg/mL for methoxy derivatives) .

- Enzyme Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Fluorine’s σ-hole may enhance binding to hydrophobic pockets .

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.